molecular formula C11H15ClN2O B6224724 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride CAS No. 2768326-95-8

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride

Cat. No.: B6224724
CAS No.: 2768326-95-8
M. Wt: 226.7
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Description

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is a derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound is known for its significant role in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indole, a bicyclic aromatic heterocycle.

    Alkylation: The indole undergoes alkylation with 2-bromoethylamine hydrobromide to form 3-(2-aminoethyl)indole.

    Methylation: The amino group is then methylated using formaldehyde and formic acid (Eschenmoser methylation) to yield 3-[2-(methylamino)ethyl]indole.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors for the alkylation and methylation steps.

    Purification: Employing industrial purification techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.

    Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, such as 3-[2-(methylamino)ethyl]-1H-indol-4-ol.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in neurotransmission and its effects on serotonin receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, mimicking the effects of serotonin and influencing various physiological processes such as mood, cognition, and perception. The compound’s molecular targets include the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and anxiety.

Comparison with Similar Compounds

Similar Compounds

    N-Methyltryptamine: Another derivative of tryptamine with similar structural features.

    Serotonin: A naturally occurring neurotransmitter with a similar indole structure.

    Psilocin: A psychedelic compound with a similar mechanism of action.

Uniqueness

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct pharmacological properties. Unlike serotonin, which is naturally occurring, this compound is synthetically derived and can be modified to enhance its effects or reduce side effects.

Properties

CAS No.

2768326-95-8

Molecular Formula

C11H15ClN2O

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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